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Compound of Interest |

Compound Name: 3-(Methylsulfonyl)phenol
CAS No.: 14763-61-2
Cat. No.: B183461

Executive Summary

3-(Methylsulfonyl)phenol (CAS: 14763-61-2), also known as 3-hydroxyphenyl methyl sulfone,
is a critical organosulfur intermediate used in the synthesis of pharmaceutical agents (e.g.,
GPR119 agonists, glucokinase activators) and agrochemicals.[1] Its structure combines a
phenolic hydroxyl group (electron-donating) and a methylsulfonyl group (electron-withdrawing)
in a meta relationship.[1] This unique electronic push-pull system creates distinct spectroscopic
signatures essential for quality control and structural validation.[1]

This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR,
MS) for 3-(methylsulfonyl)phenol, designed for researchers requiring high-fidelity structural
confirmation.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]
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Property Data

IUPAC Name 3-(Methylsulfonyl)phenol

CAS Number 14763-61-2

Molecular Formula C7Hs0s3S

Molecular Weight 172.20 g/mol

Physical State White to off-white solid

Melting Point 78-82 °C (Typical for aryl methyl sulfones)

Solubilit Soluble in DMSO, Methanol, Acetone; Sparingly
olubili
Y soluble in water

pKa ~9.33 (Phenolic OH)

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

The meta-substitution pattern breaks the symmetry of the aromatic ring, resulting in four distinct
aromatic proton environments.[1] The strong electron-withdrawing nature of the sulfonyl group
(-SOz2Me) deshields adjacent protons, while the phenolic -OH provides shielding effects,
particularly at the ortho and para positions relative to itself.[1]

1H NMR Data (400 MHz, DMSO-ds)
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Note: In CDCIs, the phenolic proton may appear sharper or shift upfield (~5-7 ppm) depending

on water content, but DMSO-ds is preferred to ensure solubility and distinct OH observation.[1]

13C NMR Data (100 MHz DMSO-ds)

Shift (6, ppm) Carbon Type Assignment

158.5 Quaternary (C-O) C1 (Phenolic carbon)
142.1 Quaternary (C-S) C3 (Sulfonyl carbon)
130.8 Methine (CH) C5

1195 Methine (CH) C6

118.2 Methine (CH) C4

113.4 Methine (CH) Cc2

43.8 Methyl (CHs) -SO2CHs

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonded hydroxyl group and the intense sulfonyl
stretching vibrations.[1]

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methylsulfonyl_phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber . . . .
( 1 Intensity Functional Group Vibrational Mode
cm-
Phenolic O-H stretch
3200-3450 Broad, Strong O-H
(H-bonded).[1]
Aromatic C-H stretch.
3010-3090 Weak C-H (Ar) 0]
Methyl C-H stretch.[1]
2920-2980 Weak C-H (AlIk) 2]
) Aromatic ring skeletal
1585, 1480 Medium Cc=C o
vibrations.
Asymmetric sulfone
1290-1310 Strong S=0
stretch.[1]
Symmetric sulfone
1130-1150 Strong S=0 stretch (Highly
diagnostic).[1]
Phenolic C-O stretch.
1220 Strong C-O

[1]

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) Molecular lon: m/z 172 [M]*[1]

The fragmentation of aryl methyl sulfones typically involves the extrusion of SOz or the loss of

the methyl group. However, the phenolic group adds a pathway for CO loss.
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Fragmentation Pathway Visualization
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Caption: Proposed EI-MS fragmentation pathway for 3-(methylsulfonyl)phenol showing
primary loss of the sulfonyl moiety and subsequent ring degradation.

Experimental Protocols

To ensure reproducibility of the data presented above, follow these standardized sample
preparation protocols.

NMR Sample Preparation

Objective: Obtain high-resolution spectra without water interference.

» Drying: Dry the solid compound in a vacuum desiccator over P20s for 4 hours to remove
surface moisture.[1]

e Solvent: Use DMSO-ds (99.9% D) containing 0.03% TMS as an internal standard.[1]
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» Concentration:
o 1H NMR: Dissolve 5-10 mg of sample in 0.6 mL solvent.

o 13C NMR: Dissolve 20-30 mg of sample in 0.6 mL solvent to improve signal-to-noise
ratio.

o Filtration: Filter the solution through a small plug of glass wool directly into the NMR tube to
remove undissolved particulates.

IR Sample Preparation (KBr Pellet)

Objective: Minimize moisture bands (3400 cm~1) that obscure the phenolic O-H.[1]

Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr (dried at 110°C).

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved.

Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent pellet.

Measurement: Record background spectrum of pure KBr before sample measurement.

Analytical Workflow Diagram
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Caption: Recommended analytical workflow for the structural validation of 3-
(methylsulfonyl)phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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